molecular formula C12H14N2O B13593005 2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol

2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol

Cat. No.: B13593005
M. Wt: 202.25 g/mol
InChI Key: LTHHHFMREZKWPS-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C12H14N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol typically involves the reaction of 2-methylquinoline with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reduction of 2-methylquinoline-4-carboxylic acid followed by amination and hydroxylation reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation and other large-scale chemical processes to ensure high yield and purity. The use of metal-organic frameworks (MOFs) as catalysts has been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .

Scientific Research Applications

2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-chlorophenyl)ethan-1-ol
  • 2-Amino-1-(2-methylquinolin-6-yl)ethan-1-ol
  • 2-Amino-2-(6-bromo-2-methylquinolin-4-yl)ethan-1-ol

Uniqueness

2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-amino-1-(2-methylquinolin-4-yl)ethanol

InChI

InChI=1S/C12H14N2O/c1-8-6-10(12(15)7-13)9-4-2-3-5-11(9)14-8/h2-6,12,15H,7,13H2,1H3

InChI Key

LTHHHFMREZKWPS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(CN)O

Origin of Product

United States

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